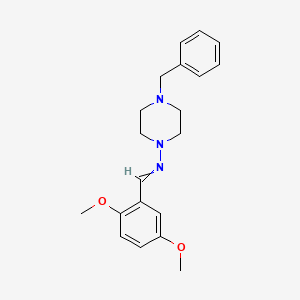![molecular formula C15H16N2O2S B5696447 N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPPT is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. MPPT has been studied extensively for its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various diseases.
作用機序
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide exerts its effects by selectively inhibiting the FAAH enzyme. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide increases the levels of these endocannabinoids, which leads to modulation of the endocannabinoid system. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has been shown to modulate the endocannabinoid system by increasing the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective FAAH inhibitor, which allows for precise modulation of the endocannabinoid system. It has also been shown to have good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its effects on the endocannabinoid system may be complex and difficult to interpret, which may require further investigation.
将来の方向性
There are several future directions for research on N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide. One area of interest is the potential therapeutic applications of N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders. Another area of interest is the development of new FAAH inhibitors with improved selectivity and efficacy. Additionally, further investigation is needed to fully understand the complex effects of N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide on the endocannabinoid system and its potential applications in various physiological processes.
合成法
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methyl-3-nitroacetophenone with propionyl chloride to form 4-methyl-3-(propionylamino)acetophenone. This intermediate is then reacted with thiophene-2-carboxylic acid to obtain N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide. The synthesis process has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has also been studied for its potential therapeutic applications in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders.
特性
IUPAC Name |
N-[4-methyl-3-(propanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-14(18)17-12-9-11(7-6-10(12)2)16-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLKJACNYJJOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(propanoylamino)phenyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)


![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)


![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
